molecular formula C10H12N4S2 B12604166 5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine CAS No. 647860-06-8

5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine

Cat. No.: B12604166
CAS No.: 647860-06-8
M. Wt: 252.4 g/mol
InChI Key: ROYNTMWBNRTXQK-UHFFFAOYSA-N
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Description

5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine (CAS Number: 647860-06-8) is a synthetic heterocyclic organic compound of significant interest in medicinal chemistry and preclinical pharmaceutical research . This molecule features a pyrimidine ring linked to a 1,2,5-thiadiazole core, a structure known to serve as a privileged scaffold in drug discovery. The 1,2,5-thiadiazole ring system, in particular, is recognized as a bioisostere for pyrimidine bases, which allows its derivatives to potentially interact with critical biological targets and disrupt processes like DNA replication in rapidly dividing cells . This compound's specific research value is underscored by studies on closely related analogues. Scientific literature reports that 1,2,5-thiadiazol-3-yl-pyrimidine derivatives have been synthesized and evaluated as muscarinic receptor agonists . Furthermore, various thiadiazole derivatives demonstrate a broad spectrum of therapeutic potential in research models, including documented cytotoxic and anticancer properties against a range of human cancer cell lines such as breast carcinoma (MCF-7), lung cancer (A549), and colon cancer (HCT116) . The ( 2-methylpropyl)sulfanyl (isobutylthio) side chain in this molecule is a key functional group that can influence its lipophilicity, metabolic stability, and overall pharmacokinetic profile, making it a valuable tool for structure-activity relationship (SAR) studies. This product is intended for research applications only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

CAS No.

647860-06-8

Molecular Formula

C10H12N4S2

Molecular Weight

252.4 g/mol

IUPAC Name

3-(2-methylpropylsulfanyl)-4-pyrimidin-5-yl-1,2,5-thiadiazole

InChI

InChI=1S/C10H12N4S2/c1-7(2)5-15-10-9(13-16-14-10)8-3-11-6-12-4-8/h3-4,6-7H,5H2,1-2H3

InChI Key

ROYNTMWBNRTXQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=NSN=C1C2=CN=CN=C2

Origin of Product

United States

Preparation Methods

Reaction of Pyrimidine Derivatives with Thiadiazole Intermediates

This method typically involves the following steps:

  • Formation of Thiadiazole : The synthesis begins with the formation of a thiadiazole ring from appropriate precursors, such as hydrazines or thiosemicarbazides. The thiadiazole can be synthesized by reacting a thiosemicarbazide with an appropriate isothiocyanate under acidic or basic conditions.

  • Alkylation : The thiadiazole derivative is then alkylated using 2-methylpropyl halides (e.g., 2-methylpropyl bromide) in the presence of a base such as potassium carbonate or sodium hydride to introduce the 2-methylpropyl sulfanyl group.

  • Pyrimidine Coupling : The alkylated thiadiazole is subsequently coupled with pyrimidine derivatives through nucleophilic substitution reactions, often facilitated by the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

One-Pot Synthesis Approach

An alternative approach involves a one-pot synthesis where all reactants are combined simultaneously:

  • Reactants : A mixture of pyrimidine derivatives, thiadiazole precursors, and alkylating agents are combined in a solvent such as DMF (N,N-Dimethylformamide).

  • Reaction Conditions : The reaction is typically heated under reflux conditions for several hours while stirring to ensure complete conversion.

  • Isolation : After completion, the product can be isolated by precipitation or extraction methods followed by purification techniques such as recrystallization or chromatography.

Use of Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient method for synthesizing heterocyclic compounds:

  • Procedure : In this method, the reactants are subjected to microwave irradiation which accelerates the reaction rate and improves yields.

  • Advantages : This technique reduces reaction times significantly and often results in higher purity products due to milder reaction conditions.

Characterization Techniques

The synthesized compound can be characterized using various analytical techniques:

Spectroscopic Methods

Chromatographic Techniques

Summary of Research Findings

The preparation methods for 5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine highlight several synthetic routes that leverage both traditional and modern techniques. Each method offers unique advantages in terms of efficiency and yield:

Preparation Method Advantages Disadvantages
Reaction with Thiadiazole Established methodology; good yields Multi-step process
One-Pot Synthesis Simplifies procedure; reduced time May require optimization for yields
Microwave-Assisted Synthesis Fast reactions; high purity Equipment cost; requires specific conditions

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The (2-methylpropyl)sulfanyl (–S–CH(CH<sub>2</sub>CH<sub>3</sub>)<sub>2</sub>) group undergoes nucleophilic displacement under basic or acidic conditions. For example:

Reaction TypeConditionsProductYieldSource
AlkylationKOH, substituted alkyl halides, DMF–S–R (R = alkyl/aryl group)65–80%
ArylationCuI, aryl iodides, DMSO, 80°C–S–Ar (Ar = aromatic ring)50–70%
Hydrolysis6M HCl, reflux–SH (thiol intermediate)85%

Key Findings :

  • Alkylation proceeds efficiently with primary alkyl halides but stalls with bulky substrates due to steric hindrance.

  • Copper-catalyzed arylation (Ullmann-type coupling) requires polar aprotic solvents for optimal electron transfer.

Oxidation Reactions

The sulfur atom in the sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones depending on the oxidizing agent:

Oxidizing AgentConditionsProductSelectivity
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 50°C–S(O)–CH(CH<sub>2</sub>CH<sub>3</sub>)<sub>2</sub> (sulfoxide)90%
mCPBADCM, 0°C → RT–SO<sub>2</sub>–CH(CH<sub>2</sub>CH<sub>3</sub>)<sub>2</sub> (sulfone)95%

Mechanistic Insight :

  • H<sub>2</sub>O<sub>2</sub> in acidic media generates electrophilic oxygen for single oxidation.

  • mCPBA (meta-chloroperbenzoic acid) provides a stronger electrophilic oxygen source for double oxidation .

Electrophilic Aromatic Substitution on Pyrimidine

The pyrimidine ring undergoes regioselective substitution at the 2-, 4-, or 6-positions under electrophilic conditions:

ReactionReagentPositionProduct
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>4-5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}-4-nitropyrimidine
HalogenationCl<sub>2</sub>/FeCl<sub>3</sub>2-2-Chloro derivative

Note : Nitration favors the 4-position due to electron-withdrawing effects of the thiadiazole ring .

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles (e.g., alkynes):

DipolarophileCatalystProduct
PhenylacetyleneCu(I), 70°CThiadiazolo-pyrimidine fused triazole
Ethyl acrylateThermal (120°C)Six-membered S,N-heterocycle

Applications : These reactions expand the compound’s utility in synthesizing polycyclic scaffolds for drug discovery .

Reduction of Thiadiazole Ring

  • Catalytic Hydrogenation : H<sub>2</sub>/Pd-C in ethanol reduces the thiadiazole to a dihydrothiazole, altering electronic properties.

  • Selectivity : The pyrimidine ring remains intact under mild H<sub>2</sub> pressure (1–2 atm).

Cross-Coupling Reactions

Suzuki-Miyaura coupling at the pyrimidine’s halogenated derivatives:

SubstrateBoronic AcidProductYield
4-Bromo derivativePhenylboronic acid4-Phenylpyrimidine analog75%

Stability and Degradation Pathways

  • Photodegradation : UV irradiation in methanol generates sulfenic acid (–SOH) derivatives.

  • Thermal Decomposition : Above 200°C, the compound undergoes desulfurization, yielding pyrimidine fragments .

Scientific Research Applications

Medicinal Chemistry Applications

One of the most promising areas for 5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine is in medicinal chemistry. Its structural components suggest potential activity against various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, a related compound demonstrated selective inhibition of tumor-associated isoforms of carbonic anhydrase, showing IC₅₀ values lower than conventional chemotherapeutics like doxorubicin . The mechanism involves inducing apoptosis in cancer cells while sparing normal cells, highlighting the therapeutic potential of thiadiazole derivatives.

CompoundCell LineIC₅₀ (µM)Toxicity (Normal Cells)
DoxorubicinRXF39313.54 ± 0.8218.13 ± 0.93
Thiadiazole DerivativeRXF3937.01 ± 0.3946.20 ± 2.59

Antimicrobial Properties

Thiadiazole derivatives have also been explored for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, including resistant strains . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Agricultural Applications

In agriculture, the compound's potential as a pesticide or herbicide has been investigated due to its ability to interact with biological systems.

Pesticidal Activity

Studies have shown that thiadiazole compounds can act as effective pesticides by targeting specific enzymes in pests . This selectivity reduces harm to non-target organisms and promotes environmental sustainability.

Pesticide TypeTarget PestEfficacy
Thiadiazole-basedAphidsHigh
Traditional PesticideAphidsModerate

Materials Science Applications

The unique structural characteristics of 5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine make it a candidate for use in materials science.

Conductive Polymers

Research has indicated that incorporating thiadiazole units into polymer matrices can enhance electrical conductivity and thermal stability . Such materials are valuable in electronic applications, including sensors and conductive films.

Case Studies

Several case studies highlight the compound's versatility:

  • Anticancer Study : A study published in PubMed assessed a related thiadiazole derivative's efficacy against multiple cancer cell lines, demonstrating significant selectivity for cancer cells over normal cells .
  • Pesticidal Efficacy : A field trial evaluated a thiadiazole-based pesticide's effectiveness against aphid populations in crops, resulting in a marked reduction in pest numbers compared to untreated controls .
  • Material Development : Research on conductive polymers revealed that adding thiadiazole units improved the electrical properties of the material significantly, making it suitable for use in flexible electronics .

Mechanism of Action

The mechanism of action of 5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

Compound Name Substituent on Thiadiazole Key Properties/Applications Reference
5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine 2-Methylpropylsulfanyl High lipophilicity; potential CNS penetration
5-[4-(Methylthio)-1,2,5-thiadiazol-3-yl]pyrimidine Methylthio Lower steric bulk; improved aqueous solubility
5-[4-[(4-Chlorobenzyl)thio]-1,2,5-thiadiazol-3-yl]pyrimidine 4-Chlorobenzylthio Enhanced π-π stacking; antimicrobial activity
5-[4-(Propynylthio)-1,2,5-thiadiazol-3-yl]pyrimidine Propynylthio Electrophilic reactivity; kinase inhibition

Key Observations :

  • Steric Effects : Bulky substituents (e.g., 2-methylpropyl) may hinder binding to flat enzymatic pockets, whereas smaller groups (e.g., methylthio) allow tighter interactions.
  • Electronic Effects : Electron-withdrawing substituents (e.g., 4-chlorobenzyl) enhance electrophilicity, critical for covalent bonding in kinase inhibitors.

Pyrimidine Core Modifications

  • Oxazole Hybrids : Replacement of thiadiazole with oxazole (e.g., 4,5-dihydro-2-(1-methylethenyl)-4-(2-methylpropyl)oxazole) reduces ring strain but diminishes sulfur-mediated interactions .

Research Findings and Data Gaps

Structural Characterization

However, software like SHELXL (for refinement) and OLEX2 (for structure solution) are industry standards for such analyses .

Biological Activity

5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine is C10H14N4S2C_{10}H_{14}N_4S_2, with a molecular weight of approximately 246.37 g/mol. The compound features a pyrimidine ring substituted with a thiadiazole moiety, which is known for its diverse biological activities.

Property Value
Molecular FormulaC₁₀H₁₄N₄S₂
Molecular Weight246.37 g/mol
IUPAC Name5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the thiadiazole ring followed by the introduction of the pyrimidine structure. Various reagents and conditions are employed to ensure high yield and purity.

Biological Activity

Research indicates that compounds containing thiadiazole and pyrimidine moieties exhibit a range of biological activities:

  • Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial properties against various bacterial and fungal strains. Studies have demonstrated that modifications in the substituents can enhance activity against resistant strains .
  • Anticancer Properties : Recent investigations have highlighted the potential of thiadiazole-pyrimidine derivatives as anticancer agents. In vitro studies have shown cytotoxic effects against several human cancer cell lines, attributed to their ability to inhibit key enzymes involved in cell proliferation .
  • Analgesic and Anti-inflammatory Effects : Compounds similar to 5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine have been evaluated for analgesic and anti-inflammatory activities. These effects are believed to arise from the modulation of inflammatory pathways .

The biological activity of 5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine is likely mediated through interactions with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Receptor Modulation : By interacting with specific receptors, it can modulate signaling pathways associated with inflammation and cancer progression.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. Results indicated that certain modifications significantly enhanced cytotoxicity compared to standard chemotherapeutics .
  • Molecular Docking Studies : Computational studies have predicted strong binding affinities between 5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine and target proteins involved in cancer progression. These findings suggest potential pathways for further drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis typically involves cyclocondensation of pyrimidine precursors with sulfur-containing thiadiazole intermediates. Key steps include:

  • Thiol-ene coupling : Reacting 2-methylpropyl thiol with a pre-functionalized thiadiazole under copper(I)-catalyzed conditions to ensure regioselectivity .
  • Solvent optimization : Using polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reaction rates.
  • Temperature control : Maintaining 80–100°C to balance reaction kinetics and side-product formation.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for isolation.
    • Validation : Monitor via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the thiadiazole-pyrimidine linkage and alkylsulfanyl substitution. 1H^1H-NMR peaks for the 2-methylpropyl group appear as a multiplet (δ 1.0–1.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns.
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% deviation .
    • Common pitfalls : Overlapping signals in NMR due to aromatic protons; mitigate via 2D-COSY or HSQC experiments .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data regarding this compound’s reactivity?

  • Methodological Answer :

  • DFT calculations : Model reaction pathways (e.g., thiol addition to thiadiazole) using Gaussian or ORCA software to identify transition states and activation energies. Compare with experimental kinetics (Arrhenius plots) .
  • Docking studies : If the compound is bioactive, use AutoDock Vina to predict binding modes against target proteins (e.g., enzymes), correlating with in vitro IC50_{50} discrepancies .
    • Case study : A 2023 study resolved conflicting catalytic activity data by identifying solvent-dependent conformational changes via MD simulations .

Q. What strategies address low yields in large-scale synthesis of this compound?

  • Methodological Answer :

  • Scale-up adjustments : Replace batch reactors with flow chemistry systems to enhance heat/mass transfer.
  • Catalyst loading : Optimize Pd/C or Cu(I) catalyst concentrations (0.5–2 mol%) to minimize cost and side reactions .
  • Statistical design : Use factorial experiments (e.g., Box-Behnken design) to test variables (temperature, solvent ratio, stirring rate) and identify critical factors .

Q. How can researchers reconcile conflicting bioactivity data in different in vitro models?

  • Methodological Answer :

  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control for passage number and culture conditions.
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin) to reduce inter-lab variability.
  • Meta-analysis : Apply mixed-effects models to aggregate data from multiple studies, accounting for covariates like solvent (DMSO vs. ethanol) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer :

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50} and Hill coefficients.
  • Outlier detection : Use Grubbs’ test (α=0.05) to exclude anomalous data points.
  • Power analysis : Ensure sample sizes (n ≥ 6) meet 80% power to detect ≥20% effect size differences .

Q. How should researchers design experiments to validate the compound’s mechanism of action in enzymatic assays?

  • Methodological Answer :

  • Positive/Negative controls : Include known inhibitors and substrate-only reactions.
  • Kinetic assays : Measure initial rates under varying substrate concentrations (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.
  • Cross-validation : Confirm results using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence quenching) .

Comparative Table: Key Analytical Techniques

Technique Application Limitations References
HPLC-UVPurity assessment, retention time consistencyLimited resolution for stereoisomers
HR-MSMolecular formula confirmationRequires high sample purity
1H^1H-NMRStructural elucidationSignal overlap in aromatic regions
DFT CalculationsReaction pathway modelingDependent on basis set accuracy

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